2-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID typically involves the formation of the triazole ring followed by the introduction of the sulfanyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The sulfanyl group is then introduced via nucleophilic substitution reactions, and the acetic acid moiety is added through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, esters, and amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetic acid moiety can also participate in these interactions, enhancing the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-Cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 1,2,4-Triazole-3-thione derivatives
- 1,3,4-Thiadiazole derivatives
Uniqueness
2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfanyl group provides a versatile scaffold for further modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H23N3O2S |
---|---|
Molekulargewicht |
297.42 g/mol |
IUPAC-Name |
2-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C14H23N3O2S/c1-2-3-4-5-6-7-8-9-10-12-15-14(17-16-12)20-11-13(18)19/h2H,1,3-11H2,(H,18,19)(H,15,16,17) |
InChI-Schlüssel |
VUNWJGHPLRSQGI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC1=NC(=NN1)SCC(=O)O |
Löslichkeit |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.